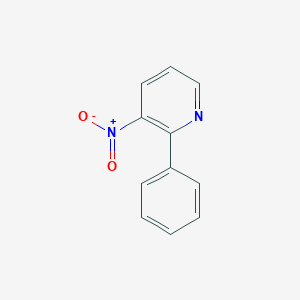

3-Nitro-2-phenylpyridine

Übersicht

Beschreibung

3-Nitro-2-phenylpyridine (CAS 134896-35-8) is a nitro-substituted pyridine derivative synthesized via a Suzuki-Miyaura cross-coupling reaction. The synthesis involves reacting 2-chloro-3-nitropyridine with phenylboronic acid in the presence of Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and 1,2-dimethoxyethane/water as solvents at 85°C for 16 hours . The product is isolated as an orange solid in 83% yield, with structural confirmation provided by ¹H and ¹³C NMR spectroscopy . This compound’s structure combines a nitro group at position 3 and a phenyl ring at position 2 of the pyridine core, conferring unique electronic and steric properties relevant to applications in materials science and medicinal chemistry.

Vorbereitungsmethoden

Reaction Design and Mechanism

The most robust method for constructing 3-nitro-2-phenylpyridine involves a one-pot [3+3] cyclization between N-silyl-1-azaallyl anions (e.g., 3c ) and ethyl 3-ethoxy-2-nitropropenoate (4 ). This approach circumvents challenges associated with direct nitration of preformed pyridine rings, which often suffer from poor regioselectivity and over-nitration byproducts .

The mechanism proceeds through:

-

Generation of N-silyl-1-azaallyl anion : Aromatic nitriles (e.g., benzonitrile) react with α-silylcarbanions (derived from precursors like 3-methyl-5-trimethylsilylmethylisoxazole) in tetrahydrofuran (THF) at -80°C using n-BuLi or LDA as a base .

-

Cyclization with nitropropenoate : The anion attacks ethyl 3-ethoxy-2-nitropropenoate, forming a six-membered pyridine ring via tandem nucleophilic addition and elimination steps.

-

Aromatization : Subsequent dehydration and oxidation yield either 3-nitro-2-pyridones or 3-nitropyridines, depending on reaction conditions .

Optimized Reaction Conditions

Key parameters influencing yield and product distribution include:

| Parameter | Optimal Value | Effect on Outcome |

|---|---|---|

| Base | n-BuLi or LDA | Determines anion stability and reactivity |

| Temperature | -80°C (initial), rt (final) | Controls cyclization rate and selectivity |

| Reaction Time | 12–24 hours | Longer durations favor pyridine formation |

| Solvent | THF | Enhances anion solubility and stability |

| Workup | NH₄Cl quenching | Prevents over-oxidation of products |

For example, using benzonitrile (2a ) and 3-methyl-5-trimethylsilylmethylisoxazole (1c ) with n-BuLi in THF at -80°C followed by 12 hours at room temperature yields 3-nitro-2-phenylpyridone (80%) and 2-ethoxy-3-nitro-6-phenylpyridine (20%) .

Post-Cyclization Modifications

To convert intermediates into the target compound (This compound ), additional steps may include:

-

Decarboxylation : Heating pyridone derivatives in acidic or basic media removes carboxyl groups.

-

Dealkoxylation : Treating ethoxy-substituted pyridines with reducing agents (e.g., HI/AcOH) replaces ethoxy groups with hydrogen .

Comparative Analysis of Synthetic Routes

Advantages Over Traditional Nitration

Direct nitration of 2-phenylpyridine often requires harsh conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) and yields suboptimal regioselectivity due to competing meta- and para-nitration . In contrast, the cyclization method:

-

Achieves >95% regioselectivity for the 3-nitro position.

-

Avoids purification challenges posed by isomer byproducts.

-

Enables modular substitution patterns via precursor variation.

Limitations and Mitigation Strategies

-

Low functional group tolerance : Bulky substituents on the nitrile or silyl precursor reduce yields. Mitigated by using electron-deficient nitriles (e.g., 4-cyanopyridine).

-

Sensitivity to moisture : Strict anhydrous conditions are essential during anion generation.

-

Product separation : Chromatography on silica gel (ethyl acetate/hexane) resolves pyridones from pyridines .

Industrial-Scale Adaptation

Continuous Flow Synthesis

To translate laboratory methods to production:

-

Microreactors maintain precise temperature control (-80°C to 25°C).

-

In-line quenching systems automate NH₄Cl addition, improving safety.

-

Crystallization-driven purification replaces chromatography, reducing costs.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitro-2-phenylpyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Reduction: 3-Amino-2-phenylpyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3-Nitro-2-phenylpyridine serves as an intermediate in the synthesis of more complex heterocyclic compounds. The synthesis typically involves the nitration of 2-phenylpyridine using reagents such as dinitrogen pentoxide (N₂O₅) in organic solvents. The reaction conditions are optimized to achieve high regioselectivity and yield:

- Synthesis Method :

- Reagents : Dinitrogen pentoxide, sulfur dioxide (SO₂), hydrogen sulfite (HSO₃⁻).

- Conditions : Reaction in dichloromethane or nitromethane followed by treatment with aqueous solutions of SO₂ and HSO₃⁻.

This compound can also undergo various chemical reactions such as reduction, substitution, and oxidation, making it versatile for further synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the nitro group enhances its interaction with microbial targets, potentially leading to the development of new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research . Studies involving iridium(III) complexes containing this compound have demonstrated notable cytotoxicity against human cancer cell lines such as MOLT-4 leukemia cells. This suggests potential applications in developing novel chemotherapeutic agents.

Insecticidal Activity

In agricultural chemistry, this compound has been identified as an effective insecticide . It has demonstrated high efficacy against pests like Mythimna separata and Tetranychus cinnabarinus, achieving up to 100% inhibition at concentrations as low as 500 mg/L.

Case Study: Anticancer Activity

A study explored the synthesis and characterization of iridium(III) complexes with this compound. The results indicated enhanced cytotoxicity against human leukemia cells compared to traditional chemotherapy agents like cisplatin. This highlights the potential for developing new anticancer therapies based on derivatives of this compound.

Case Study: Insecticidal Efficacy

Another study synthesized various derivatives of this compound and tested their efficacy against common agricultural pests. Certain derivatives achieved over 90% mortality rates in laboratory settings, supporting their use as potential eco-friendly pesticides.

Wirkmechanismus

The mechanism of action of 3-Nitro-2-phenylpyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic structure allows for π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Nitro-2-phenoxypyridine

- Structure: Replaces the phenyl group at position 2 with a phenoxy (-OPh) substituent.

- Synthesis: Prepared by reacting 2-chloro-3-nitropyridine with phenol under nucleophilic aromatic substitution conditions .

- Properties: The oxygen atom in the phenoxy group introduces electron-withdrawing effects, altering electronic density compared to the phenyl analog. This compound exhibits fluorescence in solvents like tetrahydrofuran and acetonitrile, with intensity dependent on concentration .

- Applications: Potential use in optoelectronic materials due to its fluorescence behavior.

3-Nitro-2-(4-methylphenoxy)pyridine

- Structure: Features a 4-methylphenoxy group at position 2.

- Synthesis: Derived from 2-chloro-3-nitropyridine and 4-methylphenol .

- Properties: The methyl group enhances lipophilicity compared to the unsubstituted phenoxy derivative. This modification could improve membrane permeability in biological systems.

3-Nitro-4-phenylpyridin-2-amine

- Structure: Substitutes the phenyl group at position 2 with an amino (-NH₂) group and places a phenyl ring at position 4.

- Properties: The amino group is electron-donating, increasing the pyridine ring’s basicity and altering reactivity in electrophilic substitution reactions. Molecular weight is 215.21 g/mol .

- Applications: The amino group may facilitate interactions in catalytic or pharmaceutical contexts, such as kinase inhibitors.

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine

- Structure: Pyrimidine core with a nitro-phenoxy group at position 4 and a thiophene at position 6.

- Synthesis : Developed via a multi-step route emphasizing efficiency and yield optimization .

- Properties: The pyrimidine ring (two nitrogen atoms) creates a distinct electronic environment compared to pyridine.

- Applications : Relevance in agrochemicals or organic electronics due to heteroaromatic diversity .

2-Methyl-3-nitro-5-trifluoromethylpyridine

- Structure : Contains methyl (position 2), nitro (position 3), and trifluoromethyl (position 5) groups.

- Properties : The trifluoromethyl group is strongly electron-withdrawing, increasing stability against metabolic degradation. Molecular weight is 206.12 g/mol .

- Applications: Potential use in pharmaceuticals or herbicides, where fluorinated groups improve bioavailability and environmental persistence.

Comparative Data Table

Key Findings and Implications

- Electronic Effects: Substituents like phenyl, phenoxy, and trifluoromethyl significantly modulate electron density, impacting reactivity and optoelectronic behavior.

- Synthetic Flexibility : Suzuki coupling (for aryl groups) and nucleophilic substitution (for oxygen/sulfur-based substituents) are pivotal for diversifying pyridine derivatives.

- Application Potential: Fluorescence in phenoxy derivatives suggests utility in sensors, while trifluoromethyl groups enhance stability for bioactive molecules.

Biologische Aktivität

3-Nitro-2-phenylpyridine (C₁₁H₈N₂O₂) is a significant compound in the field of medicinal and agricultural chemistry. Its unique structure, characterized by a nitro group at the 3-position and a phenyl group at the 2-position of the pyridine ring, contributes to its diverse biological activities, including antimicrobial, anticancer, and insecticidal properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is believed to enhance its interaction with microbial targets, leading to inhibition of growth. For instance, derivatives of this compound have shown promising results against specific pathogens, suggesting potential applications in developing new antibiotics.

2. Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies involving iridium(III) complexes containing this compound have demonstrated significant anti-tumor activity in vitro against human cancer cell lines. These findings indicate that modifications to the compound could lead to the development of effective chemotherapeutic agents .

3. Insecticidal Activity

In agricultural chemistry, this compound has been identified as an effective insecticide. It has demonstrated high efficacy against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus, with studies reporting up to 100% inhibition at concentrations as low as 500 mg/L. This insecticidal property is attributed to its ability to disrupt biological processes in target organisms.

The biological activity of this compound is largely influenced by its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, molecular docking studies suggest that this compound may bind effectively to enzyme active sites, influencing their function and providing insights into its mechanisms as both an insecticide and a potential therapeutic agent.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Nitro group at position 3; phenyl substituent | Exhibits insecticidal properties |

| 2-Aminopyridine | Amino group instead of nitro | Different reactivity profile |

| 4-Nitro-2-phenylpyridine | Nitro group at position 4 | Varying biological activity |

| 5-Nitro-2-pyridinamine | Nitro group at position 5 | Distinct pharmacological effects |

The specific arrangement of functional groups in this compound contributes significantly to its chemical behavior and biological activity compared to these similar compounds.

Case Study: Anticancer Activity

A study explored the synthesis and characterization of iridium(III) complexes with this compound, revealing enhanced cytotoxicity against MOLT-4 human leukemia cells compared to traditional chemotherapy agents like cisplatin. The research highlighted the potential for developing new anticancer therapies based on this compound's derivatives .

Case Study: Insecticidal Efficacy

In another study focusing on agricultural applications, researchers synthesized various derivatives of this compound and tested their efficacy against common agricultural pests. Results indicated that certain derivatives achieved over 90% mortality rates in laboratory settings, supporting their use as potential eco-friendly pesticides.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for laboratory-scale preparation of 3-Nitro-2-phenylpyridine?

- Methodological Answer : The nitration of 2-phenylpyridine is a common approach. Optimize reaction conditions using mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize byproducts like over-nitrated derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC and confirm regioselectivity via NMR (e.g., aromatic proton splitting patterns) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Based on analogous pyridine derivatives, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust/aerosols (use NIOSH-approved respirators for particulates). In case of skin contact, wash immediately with soap/water. Store in airtight containers away from oxidizers and reducing agents due to potential nitro group reactivity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro group-induced deshielding. Compare with literature data for analogous compounds (e.g., 3-nitro-2-phenoxypyridine ).

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern.

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How do substituent effects alter the photophysical behavior of this compound derivatives?

- Methodological Answer : Substitute the phenyl group with electron-donating/-withdrawing groups (e.g., -OCH₃, -CF₃) and study fluorescence in solvents of varying polarity (e.g., hexane, DMSO). Use a fluorimeter to measure emission intensity and Stokes shifts. For example, methyl-substituted analogs show enhanced fluorescence due to steric hindrance reducing non-radiative decay .

Q. How can contradictions in reported nitration yields of 2-phenylpyridine be resolved?

- Methodological Answer : Replicate studies under varying conditions:

- Catalyst systems : Compare mixed acid vs. acetyl nitrate.

- Temperature : Test kinetics at 0°C vs. room temperature.

- Workup : Assess the impact of quenching methods (ice-water vs. bicarbonate).

Use GC-MS to quantify byproducts and DFT calculations to model transition states for nitration regioselectivity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to nitro group). Validate predictions experimentally via reactions with amines or thiols. Compare activation energies for substitutions at different positions using Gaussian or ORCA software .

Q. Notes

- Safety : Always cross-reference toxicity data with updated SDS for this compound.

- Data Validation : Use orthogonal methods (e.g., XRD for crystal structure confirmation) to resolve spectral ambiguities .

- Advanced Tools : Leverage machine learning (e.g., Chemprop) for reactivity prediction if experimental data is limited .

Eigenschaften

IUPAC Name |

3-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALTJGFPPNOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376451 | |

| Record name | 3-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134896-35-8 | |

| Record name | 3-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.